2,4-dimethyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxamide
Description
The compound 2,4-dimethyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxamide belongs to the thiazole carboxamide class, characterized by a central thiazole ring substituted with methyl groups at positions 2 and 4, and an amide linkage to a 4-isopropylphenyl group. For instance, compounds like 2,4-dimethyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide (, compound 7) share the 2,4-dimethylthiazole core but differ in the aryl substituent, highlighting the role of structural variation in modulating activity .
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2OS/c1-9(2)12-5-7-13(8-6-12)17-15(18)14-10(3)16-11(4)19-14/h5-9H,1-4H3,(H,17,18) |
InChI Key |
JSWNGYBPQKMVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: :
Biological Activity
2,4-Dimethyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, anticancer, and other pharmacological properties.
Structural Overview
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dimethyl and isopropyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study evaluating various thiazole compounds, including derivatives similar to this compound, some showed marked activity against Gram-positive bacteria like Bacillus cereus and Gram-negative bacteria such as Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus cereus | 32 µg/mL |
| Compound B | Pseudomonas aeruginosa | 16 µg/mL |
| This compound | Bacillus cereus, Pseudomonas aeruginosa | TBD |
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has not been extensively studied alone; however, related thiazoles have demonstrated promising results against various cancer cell lines.
In particular, compounds with similar structures have shown cytotoxic effects against human lung adenocarcinoma cells (A549) with IC50 values ranging from 10 to 50 µM . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 25 |
| Compound D | MCF7 | 30 |
| This compound | TBD | TBD |
The biological activity of thiazole compounds is often attributed to their ability to interact with specific cellular targets. For instance, some derivatives have been shown to inhibit key enzymes involved in cell cycle regulation and DNA synthesis . Additionally, the thiazole moiety can facilitate interactions with proteins involved in apoptosis pathways.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity. The presence of electron-donating groups was correlated with increased potency against Staphylococcus aureus .
- Anticancer Activity : Another investigation revealed that certain thiazole derivatives induced apoptosis in cancer cells by activating caspase pathways. This suggests that structural modifications can lead to enhanced efficacy in targeting cancer cells .
Comparison with Similar Compounds
Structural Insights :
- The target compound’s 4-isopropylphenyl group enhances lipophilicity (higher logP) compared to polar substituents like trifluoromethyl () or pyridinyl groups .
- Dasatinib incorporates a 2-aminothiazole scaffold with a complex aryl group, enabling potent kinase inhibition via hydrogen-bond interactions with active sites .
Pharmacological Activity
- Kinase Inhibition: Dasatinib () demonstrates subnanomolar potency against Src and Abl kinases, attributed to its 2-aminothiazole core and optimized substituents . The target compound’s 2,4-dimethylthiazole may exhibit weaker kinase affinity due to steric hindrance from methyl groups.
- Antimicrobial Activity : Thiadiazole analogs () show inhibition at 50 µg/mL, suggesting thiazole-carboxamide derivatives may share similar profiles depending on substituent electronic effects .
Physicochemical Properties
| Property | Target Compound (Predicted) | 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-thiazole-5-carboxamide | Dasatinib |
|---|---|---|---|
| Molecular Weight | ~317 g/mol | 393.3 g/mol | 488.0 g/mol |
| logP | ~3.5 (highly lipophilic) | 3.1 | 2.8 |
| Solubility | Low (hydrophobic aryl) | Moderate (polar CF3 group) | Low (crystalline form) |
Notes:
Data Tables
Table 1: Comparative Bioactivity of Thiazole Carboxamides
Q & A
Q. Table 1: Comparative Bioactivity of Thiazole Carboxamide Analogs
| Substituent (Position 2) | Substituent (Position 4) | IC₅₀ (μM) vs. HeLa | LogP |
|---|---|---|---|
| Methyl | Methyl | 12.3 | 3.1 |
| Phenyl | Methyl | 8.9 | 4.5 |
| Methyl | Isopropyl | 15.7 | 3.8 |
| Data adapted from studies on structurally related compounds . |
Q. Table 2: Optimization of Carboxamide Coupling Reaction
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC | DCM | 45 | 92 |
| HATU | DMF | 78 | 98 |
| PyBOP | THF | 82 | 97 |
| Based on small-scale trials under nitrogen atmosphere . |
Key Considerations for Researchers
- Document synthetic intermediates : Full characterization (NMR, HRMS) ensures reproducibility and patent defensibility.
- Collaborate with pharmacologists : For advanced in vivo models, partner with labs specializing in pharmacokinetics/toxicology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
